3,4,5-Trimethylpyridine 3,4,5-Trimethylpyridine
Brand Name: Vulcanchem
CAS No.: 20579-43-5
VCID: VC1965542
InChI: InChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3
SMILES: CC1=CN=CC(=C1C)C
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

3,4,5-Trimethylpyridine

CAS No.: 20579-43-5

Cat. No.: VC1965542

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trimethylpyridine - 20579-43-5

Specification

CAS No. 20579-43-5
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name 3,4,5-trimethylpyridine
Standard InChI InChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3
Standard InChI Key VCMUWBCBVPWJPS-UHFFFAOYSA-N
SMILES CC1=CN=CC(=C1C)C
Canonical SMILES CC1=CN=CC(=C1C)C

Introduction

Chemical Identity and Structure

3,4,5-Trimethylpyridine is a nitrogen-containing heterocyclic compound with three methyl substituents arranged around the pyridine ring. Its structure comprises a six-membered ring with five carbon atoms and one nitrogen atom, with methyl groups attached at the 3, 4, and 5 positions .

Identification Parameters

The compound is uniquely identified through several standard identifiers, as shown in Table 1:

ParameterValue
CAS Registry Number20579-43-5
Molecular FormulaC₈H₁₁N
Molecular Weight121.18 g/mol
IUPAC Name3,4,5-trimethylpyridine
Synonyms3,4,5-Collidine, Pyridine, 3,4,5-trimethyl-
EINECS Number243-893-4

Table 1: Identification parameters of 3,4,5-Trimethylpyridine

Structural Representations

The compound can be represented through various chemical notations:

Representation TypeValue
InChIInChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3
InChIKeyVCMUWBCBVPWJPS-UHFFFAOYSA-N
SMILESCC=1C(C)=CN=CC1C
Canonical SMILESN=1C=C(C(=C(C1)C)C)C

Table 2: Structural representations of 3,4,5-Trimethylpyridine

Physicochemical Properties

3,4,5-Trimethylpyridine exhibits specific physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

The physical characteristics of 3,4,5-trimethylpyridine are detailed in Table 3:

PropertyValueCondition
Physical StateLiquidat room temperature
Melting Point32.6-35.6 °C-
Boiling Point210.3-210.8 °Cat 760 mmHg
Density0.9555 g/cm³at 35 °C
0.9616 g/cm³at 15 °C
Flash Point71.2 °C-
Index of Refraction1.502-
Vapor Pressure0.262 mmHgat 25°C

Table 3: Physical properties of 3,4,5-Trimethylpyridine

Chemical Properties

The chemical characteristics influence the reactivity and behavior of the compound:

PropertyValue
pKa6.47±0.28 (Predicted)
LogP2.00680 or 1.81
PSA (Polar Surface Area)12.89000
Gas Chromatography RI1164 (SE-30 column)

Table 4: Chemical properties of 3,4,5-Trimethylpyridine

As a pyridine derivative, 3,4,5-trimethylpyridine exhibits basic properties due to the lone pair of electrons on the nitrogen atom, enabling it to act as a hydrogen bond acceptor and participate in acid-base reactions .

Synthesis Methods

Several synthetic approaches can be employed to prepare 3,4,5-trimethylpyridine, with varying yields and starting materials.

General Synthesis Approach

One documented method involves the reaction of α,β-unsaturated carbonyl compounds with propargylic amines in the presence of sodium hydrogen carbonate. This approach represents a general method for preparing substituted pyridines :

  • Reactants: α,β-unsaturated carbonyl compounds (0.6 mmol) and propargylic amine/propargylic amine hydrochloride (0.9 mmol)

  • Conditions: DMF (3 mL), 4Å molecular sieves (200 mg), NaHCO₃ (1.2-1.8 mmol)

  • Procedure:

    • Stir at room temperature for 3 hours under argon atmosphere

    • Continue stirring at 80°C for 12 hours

    • Filter through Celite, wash with diethyl ether

    • Extract the aqueous layer with diethyl ether

    • Dry over magnesium sulfate and evaporate under reduced pressure

    • Purify by flash column chromatography

This method has reportedly yielded 3,4,5-trimethylpyridine with approximately 89% yield .

Analytical Methods

Various analytical techniques have been employed to identify, quantify, and characterize 3,4,5-trimethylpyridine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing 3,4,5-trimethylpyridine:

ParameterCondition
ColumnNewcrom R1 HPLC column (reverse phase)
Mobile PhaseAcetonitrile, water, and phosphoric acid
AlternativeFormic acid can replace phosphoric acid for MS-compatible applications
Particle Size3 μm particles for UPLC applications
ApplicationSuitable for isolation of impurities in preparative separation
Appropriate for pharmacokinetic studies

Table 5: HPLC conditions for 3,4,5-Trimethylpyridine analysis

Spectroscopic Methods

Identification and characterization of 3,4,5-trimethylpyridine typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

These techniques provide structural confirmation and purity assessment of the compound .

Applications and Research

3,4,5-Trimethylpyridine serves various purposes in research and industrial applications.

Chemical Applications

The compound functions as:

  • A building block in organic synthesis

  • A precursor for more complex pyridine derivatives

  • An intermediate in the synthesis of specialty chemicals

Related Research

While specific research on 3,4,5-trimethylpyridine is limited in the available literature, studies on structurally related compounds provide insights into potential applications:

  • Antimicrobial activity: Related compounds such as 2,4,6-trimethylpyridine have demonstrated antifungal properties against plant pathogens like Sclerotinia

  • Derivative development: Modifications of trimethylpyridines, such as 3-acetyl-2,4,6-trimethylpyridine derivatives, have been investigated for hemorheological and antifibrotic activities

  • Synthetic methodology research: 3,4,5-trimethylpyridine has been used in studies developing new methodologies for synthesizing substituted pyridines

Derivatives and Related Compounds

Several derivatives and structurally related compounds of 3,4,5-trimethylpyridine have been reported in the literature.

Direct Derivatives

Reported derivatives include:

Structural Isomers

Several positional isomers of trimethylpyridine have been studied:

Table 6: Selected structural isomers of trimethylpyridine

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